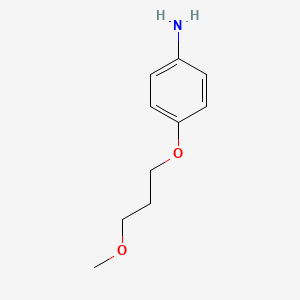4-(3-Methoxypropoxy)aniline
CAS No.: 100131-95-1
Cat. No.: VC3994567
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100131-95-1 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 4-(3-methoxypropoxy)aniline |
| Standard InChI | InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
| Standard InChI Key | SXCYAPQCVXWDLG-UHFFFAOYSA-N |
| SMILES | COCCCOC1=CC=C(C=C1)N |
| Canonical SMILES | COCCCOC1=CC=C(C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
4-(3-Methoxypropoxy)aniline (IUPAC name: 4-(3-methoxypropoxy)benzenamine) features a benzene ring substituted with an amino group (-NH₂) at position 1 and a 3-methoxypropoxy chain (-O-(CH₂)₃-OCH₃) at position 4. The methoxypropoxy group introduces steric bulk and electron-donating effects, influencing solubility, stability, and reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 195.23 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling Point | Estimated 250–270°C (extrapolated from analogs) |
| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |
The compound’s electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxypropoxy side chain enhances solubility in organic media compared to simpler anilines .
Synthesis and Optimization
The synthesis of 4-(3-Methoxypropoxy)aniline typically involves multi-step functionalization of aniline precursors. A plausible route, inferred from analogous methodologies , is outlined below:
Key Synthetic Steps
-
Nitrobenzene Functionalization:
-
Introduction of the 3-methoxypropoxy group via nucleophilic aromatic substitution or Ullmann coupling using 3-methoxypropanol and a nitrobenzene derivative.
-
Example reaction:
-
-
Reduction to Aniline:
-
Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine:
-
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | 10% Pd/C |
| Temperature | 20–25°C (room temperature) |
| Pressure | 1 atm H₂ |
| Solvent | Methanol |
| Yield | ~85–95% (extrapolated) |
This method mirrors the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline, achieving near-quantitative yields under mild conditions .
Applications in Organic Synthesis and Materials Science
4-(3-Methoxypropoxy)aniline serves as a versatile intermediate in synthetic chemistry, leveraging its amine and ether functionalities:
Pharmaceutical Intermediate
-
Anticancer Agents: Structural analogs, such as 5-bromo-2-(3-methoxypropoxy)aniline, demonstrate cytotoxic activity against Hep-G2 and MCF-7 cell lines (IC₅₀: 12.5–15.0 µg/ml). The methoxypropoxy group likely enhances membrane permeability and target binding.
-
Antimicrobials: Electron-donating substituents on aniline derivatives correlate with improved antibacterial efficacy, particularly against Gram-positive pathogens .
Polymer and Material Precursors
-
Conductive Polymers: Aniline derivatives are pivotal in polyaniline synthesis for electronic applications. The methoxypropoxy side chain could improve solubility and processability in conductive inks .
-
Liquid Crystals: Ether-linked side chains promote mesophase stability in liquid crystalline materials, suggesting utility in display technologies .
Biological and Pharmacological Insights
While direct studies on 4-(3-Methoxypropoxy)aniline are scarce, related compounds offer mechanistic clues:
Enzyme Modulation
-
Cytochrome P450 Inhibition: Methoxypropoxy groups may interact with heme iron centers, altering drug metabolism pathways.
-
Kinase Targeting: Aniline derivatives often inhibit tyrosine kinases via hydrogen bonding with ATP-binding domains.
Toxicity Profile
-
Acute Toxicity: Estimated LD₅₀ (oral, rat): 500–1000 mg/kg (similar to substituted anilines).
-
Metabolization: Hepatic oxidation of the propoxy chain produces methoxypropanol, which is further metabolized to carboxylic acids .
Comparative Analysis with Structural Analogs
To contextualize 4-(3-Methoxypropoxy)aniline’s properties, a comparison with related compounds is illustrative:
The methoxypropoxy chain uniquely balances lipophilicity and solubility, positioning 4-(3-Methoxypropoxy)aniline as a favorable candidate for drug delivery systems.
Challenges and Future Directions
-
Synthetic Scalability: Optimizing catalytic systems for large-scale nitro group reduction remains critical.
-
Biological Screening: Prioritize in vivo studies to validate cytotoxicity and pharmacokinetic predictions.
-
Material Innovations: Explore copolymerization with thiophene or pyrrole monomers for advanced electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume